![molecular formula C19H21FN4S B2536001 4-(4-Ethylpiperazin-1-yl)-5-(4-fluorophenyl)-6-methylthieno[2,3-d]pyrimidine CAS No. 670270-92-5](/img/structure/B2536001.png)
4-(4-Ethylpiperazin-1-yl)-5-(4-fluorophenyl)-6-methylthieno[2,3-d]pyrimidine
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Description
“4-(4-Ethylpiperazin-1-yl)-5-(4-fluorophenyl)-6-methylthieno[2,3-d]pyrimidine” is a chemical compound with the molecular formula C18H19FN4S . It has an average mass of 342.434 Da and a monoisotopic mass of 342.131439 Da .
Physical And Chemical Properties Analysis
The compound has a predicted Log Kow (Octanol-Water Partition Coefficient) of 4.16 . The boiling point is estimated to be 474.83°C, and the melting point is estimated to be 200.84°C . The vapor pressure at 25°C is estimated to be 1.65E-009 mm Hg .Scientific Research Applications
Synthesis and Biological Evaluation
Compounds related to 4-(4-Ethylpiperazin-1-yl)-5-(4-fluorophenyl)-6-methylthieno[2,3-d]pyrimidine have been synthesized and evaluated for various biological activities. For instance, Rahmouni et al. (2016) detailed the synthesis of novel pyrazolopyrimidines derivatives, exploring their anticancer and anti-5-lipoxygenase activities. These compounds were assessed for cytotoxic activities against HCT-116 and MCF-7 cancer cell lines, highlighting their potential in cancer therapy research (Rahmouni et al., 2016).
Structural Characterization and Analgesic Properties
Karczmarzyk and Malinka (2008) conducted structural characterization of analgesic isothiazolopyridines of Mannich base type, including X-ray analysis. Such studies provide insights into the molecular structures that contribute to analgesic properties, serving as a basis for the development of new pain management drugs (Karczmarzyk & Malinka, 2008).
Antitubercular Activity
Vavaiya et al. (2022) investigated nitrogen-rich hybrids of homopiperazine-pyrimidine-pyrazole adducts for their antitubercular activities. These compounds were evaluated in silico and in vitro against Mycobacterium tuberculosis, demonstrating significant potency. This research suggests potential applications in developing new antitubercular agents (Vavaiya et al., 2022).
Fluorescent Probes for Biological and Environmental Sensing
Castillo et al. (2018) provided a methodology for the regioselective synthesis of 3-formylpyrazolo[1,5-a]pyrimidines, used as strategic intermediates for the creation of functional fluorophores. These compounds exhibit significant fluorescence and can be utilized as fluorescent probes for detecting biologically or environmentally relevant species, marking an important application in sensing technologies (Castillo et al., 2018).
Nonsteroidal Anti-inflammatory Drugs (NSAIDs) Without Ulcerogenic Activity
Research by Auzzi et al. (1983) into pyrazolo[1,5-a]pyrimidines revealed compounds with anti-inflammatory properties comparable to phenylbutazone and indomethacin but without the associated ulcerogenic activity. This discovery is significant for the development of safer NSAIDs (Auzzi et al., 1983).
properties
IUPAC Name |
4-(4-ethylpiperazin-1-yl)-5-(4-fluorophenyl)-6-methylthieno[2,3-d]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN4S/c1-3-23-8-10-24(11-9-23)18-17-16(14-4-6-15(20)7-5-14)13(2)25-19(17)22-12-21-18/h4-7,12H,3,8-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDNVNTZVHDRUIA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C2=C3C(=C(SC3=NC=N2)C)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Ethylpiperazin-1-yl)-5-(4-fluorophenyl)-6-methylthieno[2,3-d]pyrimidine |
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